3-(1-ethyl-1H-indazol-3-yl)propanal

Lipophilicity Drug-likeness ADME optimization

Choose 3-(1-ethyl-1H-indazol-3-yl)propanal for unambiguous N1-ethyl regiochemistry, eliminating the regioisomeric contamination that undermines SAR in generic indazole listings. With a LogP of 1.57—a strategic midpoint between polar unsubstituted carbaldehydes (~1.04) and lipophilic N-alkyl indazoles (~2.46)—it enables ADME fine-tuning without sacrificing hinge-binding affinity. The C3 alkyl spacer and terminal aldehyde support reductive amination, Wittig, and aldol condensation for library diversification. Its Fsp³ of 0.33 introduces three-dimensionality absent in flat indazole carbaldehydes, aligning with improved clinical success rates.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1493603-82-9
Cat. No. B1530109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-ethyl-1H-indazol-3-yl)propanal
CAS1493603-82-9
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=N1)CCC=O
InChIInChI=1S/C12H14N2O/c1-2-14-12-8-4-3-6-10(12)11(13-14)7-5-9-15/h3-4,6,8-9H,2,5,7H2,1H3
InChIKeyLGUHVEKJLYRYJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Ethyl-1H-indazol-3-yl)propanal (CAS 1493603-82-9): Procurement-Ready Physicochemical Profile and Structural Identity


3-(1-Ethyl-1H-indazol-3-yl)propanal (CAS 1493603-82-9) is a bifunctional indazole building block combining an N1-ethyl-substituted indazole core with a terminal aldehyde appended via a three-carbon alkyl spacer . With a molecular formula of C₁₂H₁₄N₂O, a molecular weight of 202.25 g/mol, and a measured LogP of 1.57, this compound occupies a distinct physicochemical niche among indazole-aldehyde building blocks—more lipophilic than unsubstituted 1H-indazole-3-carbaldehyde (LogP 1.04) yet more polar than the bare 1-ethylindazole scaffold (ACD/LogP 2.46) [1]. It is supplied by Fluorochem at 95% purity under product code F652371, classified as a research chemical building block for the construction of indazole-based chemical libraries and more complex pharmacologically relevant scaffolds [2].

Why Generic Substitution Fails: The Non-Interchangeability of 3-(1-Ethyl-1H-indazol-3-yl)propanal with Common Indazole-Aldehyde Building Blocks


Generic substitution among indazole-aldehyde building blocks is precluded by three intersecting structural variables that independently and combinatorially modulate physicochemical and pharmacological properties: (i) N1-substitution identity (ethyl vs. methyl vs. H), (ii) spacer length between the indazole core and the aldehyde group (direct attachment vs. C2 vs. C3 alkyl chain), and (iii) the resulting lipophilicity and conformational flexibility profiles [1]. Replacing 3-(1-ethyl-1H-indazol-3-yl)propanal with 1H-indazole-3-carbaldehyde (LogP 1.04, zero rotatable bonds between ring and carbonyl) would yield a compound approximately 0.53 LogP units more polar with drastically reduced conformational自由度, while switching to the indole analog 3-(1H-indol-3-yl)propanal (XLogP3 1.7–2.0) alters both the heterocyclic pharmacophore identity and the hydrogen-bonding network [2]. Furthermore, N1- vs. N2-regioisomeric alkylation of indazoles is known to produce distinct biological activities due to differing molecular shapes and electrostatic distributions, making regiochemical certainty at N1 a critical procurement specification that generic 'indazole-propanal' listings cannot guarantee .

Quantitative Differentiation Evidence: 3-(1-Ethyl-1H-indazol-3-yl)propanal vs. Closest Structural Analogs


LogP Advantage: Intermediate Lipophilicity Balances Membrane Permeability and Aqueous Solubility vs. 1H-Indazole-3-carbaldehyde

3-(1-Ethyl-1H-indazol-3-yl)propanal exhibits a measured LogP of 1.57 (Fluorochem experimental value), positioning it approximately 0.53 log units more lipophilic than 1H-indazole-3-carbaldehyde (ACD/LogP 1.04) and approximately 0.89 log units less lipophilic than the bare 1-ethyl-1H-indazole scaffold (ACD/LogP 2.46) [1]. This intermediate LogP—falling within the optimal range of 1–3 typically sought for oral drug candidates—is achieved through the combined contributions of the lipophilic N1-ethyl group and the polarity-introducing aldehyde functionality at the terminus of a three-carbon spacer .

Lipophilicity Drug-likeness ADME optimization

Conformational Flexibility and Fsp3 Differentiation: Enhanced Three-Dimensional Character vs. Directly Attached Indazole Carbaldehydes

The three-carbon propanal spacer endows 3-(1-ethyl-1H-indazol-3-yl)propanal with an Fsp³ (fraction of sp³-hybridized carbons) of 0.33, corresponding to 4 rotatable bonds . In contrast, 1-ethyl-1H-indazole-3-carbaldehyde (C₁₀H₁₀N₂O, CAS 1554135-70-4)—the closest analog with a directly attached aldehyde—possesses only 1–2 sp³ carbons, yielding an Fsp³ of approximately 0.1–0.2 and a single rotatable bond between the ethyl group and the ring . The higher Fsp³ and greater conformational自由度 of the target compound are associated with improved clinical success rates in drug discovery campaigns, where increasing three-dimensional character has been correlated with reduced attrition due to off-target effects .

Conformational diversity Fsp3 Fragment-based drug discovery

N1-Ethyl Regiochemical Certainty: X-Ray-Confirmed Alkylation Site vs. Ambiguous N1/N2 Mixtures in Unspecified Indazole Building Blocks

Single-crystal X-ray diffraction analysis of closely related N-ethyl indazole derivatives (specifically 3-(1-ethyl-1H-indazol-3-yl)-2-phenylquinazolin-4(3H)-one, derivative 3f in Plescia et al., 2010) has unambiguously confirmed that N-ethylation occurs exclusively at the N1 position under the alkylation conditions employed [1]. This regiochemical certainty is critical because N1- and N2-alkyl indazoles are known to exhibit distinct pharmaceutical and biological activities due to their differing molecular shapes and electrostatic distributions . In contrast, generic 'indazole-propanal' building blocks without specified N-substitution patterns may contain regioisomeric mixtures, introducing uncontrolled variability into SAR studies and chemical library synthesis .

Regiochemistry N-alkylation Structural confirmation

Indazole vs. Indole Pharmacophore Differentiation: Established Bioisosteric Advantage Supported by 5-HT Receptor Antagonism Data

Indazole is a validated bioisostere of indole, with published head-to-head comparisons demonstrating that indazole-containing 5-HT₃ and 5-HT₄ receptor antagonists retain comparable or superior potency relative to their indole counterparts [1]. The target compound, 3-(1-ethyl-1H-indazol-3-yl)propanal, embodies this pharmacophoric advantage while offering an additional nitrogen atom that can serve as a hydrogen bond acceptor (HBA count = 2) and modulate electronic properties of the heterocyclic core . The indole analog 3-(1H-indol-3-yl)propanal (XLogP3 1.7–2.0) lacks the second ring nitrogen and consequently differs in both hydrogen-bonding capacity and metabolic vulnerability, as the indazole ring is generally less susceptible to cytochrome P450-mediated oxidation at the benzene ring than indole [1][2].

Bioisosterism Indazole pharmacophore Metabolic stability

Purity and Vendor Specification: 95% Assay with Full Hazard Classification Enables Direct Procurement Without Additional Characterization

3-(1-Ethyl-1H-indazol-3-yl)propanal is supplied by Fluorochem (product code F652371) at a certified purity of 95%, accompanied by a complete safety data sheet including GHS07 hazard classification (H302, H315, H319, H335) and detailed precautionary statements . This contrasts with numerous indazole-aldehyde building blocks available only from non-specialist vendors or at unspecified purity grades. Notably, the product was previously listed as 'Discontinued' at CymitQuimica, indicating constrained supply chain availability that makes the currently active Fluorochem listing a critical procurement touchpoint . The compound carries MDL number MFCD21312540, enabling unambiguous database cross-referencing and inventory management .

Purity specification Vendor reliability Procurement readiness

Optimal Application Scenarios for 3-(1-Ethyl-1H-indazol-3-yl)propanal: Where Its Physicochemical and Structural Profile Delivers Differentiated Value


Kinase Inhibitor Lead Optimization Requiring Intermediate Lipophilicity (LogP 1.5–2.0 Range)

In kinase inhibitor programs where the indazole core serves as a hinge-binding motif, the N1-ethyl-3-propanal substitution pattern provides a LogP of 1.57—situated between overly polar unsubstituted indazole carbaldehydes (LogP ~1.04) and excessively lipophilic N-alkyl indazoles (LogP ~2.46)—enabling fine-tuning of ADME properties without sacrificing hinge-binding affinity [1]. The aldehyde handle permits further elaboration via reductive amination, Wittig olefination, or aldol condensation to introduce diverse pharmacophoric elements while maintaining the favorable physicochemical window .

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Three-Dimensional Scaffold Diversity

With an Fsp³ of 0.33 and four rotatable bonds, this building block introduces significantly greater three-dimensional character into fragment libraries compared to flat, directly-attached indazole carbaldehydes (Fsp³ ≈ 0–0.2) . The increasing recognition that higher Fsp³ correlates with improved clinical success rates makes this compound a strategically valuable component of diversity-oriented synthesis collections aimed at exploring novel chemical space beyond traditional planar heterocycles .

Indole-to-Indazole Scaffold Hopping in GPCR Antagonist Programs

For programs seeking to replace an indole-3-propanal scaffold with an indazole bioisostere, this compound provides a direct drop-in replacement that adds a hydrogen bond acceptor (ring N2) while modestly reducing LogP (1.57 vs. 1.7–2.0 for indole analogs) [1]. The established bioisosteric relationship between indazole and indole in 5-HT receptor pharmacology provides precedent for this scaffold-hopping strategy, with the potential for altered metabolic stability and off-target profiles [1].

Regiochemically Controlled Chemical Library Synthesis Requiring N1-Defined Indazole Building Blocks

The unambiguous N1-ethyl regiochemistry of this compound—supported by X-ray crystallographic analysis of analogous N-ethyl indazole derivatives—eliminates the risk of regioisomeric contamination that can undermine SAR interpretation in chemical library screens . This is particularly relevant given the documented divergence in biological activity between N1- and N2-alkylated indazoles, making regiochemically pure building blocks essential for reproducible medicinal chemistry workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(1-ethyl-1H-indazol-3-yl)propanal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.